3,6-Dimethoxy-2-(trifluoromethyl)pyridine
Overview
Description
3,6-Dimethoxy-2-(trifluoromethyl)pyridine (3,6-DMTFP) is an organic compound with a wide range of applications in both scientific research and industry. It is a versatile reagent with a variety of synthetic applications, as well as a range of biological activities. 3,6-DMTFP is a colorless liquid with a pleasant odor and a boiling point of 135-140 °C. It is soluble in many organic solvents, including water, alcohols, and many hydrocarbons.
Scientific Research Applications
Synthesis and Chemistry
- 3,6-Dimethoxy-2-(trifluoromethyl)pyridine is useful in synthesizing complex molecular structures. For instance, it was employed in the synthesis of the macrocyclic antibiotic GE 2270 A, illustrating its utility in complex molecular constructions (Okumura et al., 1998).
- The compound has applications in the development of materials with unique properties, such as radical cation salts containing poly(beta-diketonate) rare earth complexes. These materials exhibit interesting photoluminescent and magnetic properties (Pointillart et al., 2009).
- In the field of molecular spectroscopy, 3,6-Dimethoxy-2-(trifluoromethyl)pyridine derivatives have been used for spectroscopic studies to understand molecular vibrations and electronic properties (Xavier & Gobinath, 2012).
Pharmaceutical Research
- The compound has been investigated for its potential use in pharmaceuticals. For example, a derivative was examined as a potential antithyroid drug, with studies focusing on its interaction with molecular iodine (Chernov'yants et al., 2011).
Advanced Materials and Catalysis
- 3,6-Dimethoxy-2-(trifluoromethyl)pyridine is also important in the synthesis of new materials for life-sciences-oriented research. It has been used in the large-scale synthesis and functionalization of trifluoromethoxy pyridines (Manteau et al., 2010).
- It plays a role in the synthesis of triarylpyridine derivatives, which are significant due to their wide range of biological and pharmaceutical properties (Maleki, 2015).
Nuclear Science and Environmental Applications
- The compound has been employed in the separation of americium from europium, which is crucial for the development of liquid–liquid separation processes in nuclear fuel recycling (Hill et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3,6-dimethoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-13-5-3-4-6(14-2)12-7(5)8(9,10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQSAVBJINJYCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethoxy-2-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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